molecular formula C5H3FN2O3 B1435862 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid CAS No. 1079990-21-8

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

Cat. No. B1435862
CAS RN: 1079990-21-8
M. Wt: 158.09 g/mol
InChI Key: WNYMULLJEWQQPZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir, is a potent RNA polymerase inhibitor. It has shown activity against many types of RNA viruses in vitro and in vivo .


Synthesis Analysis

The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination. This process yields an overall yield of about 8% .


Molecular Structure Analysis

The molecule of 6-Fluoro-3-hydroxypyrazine-2-carboxamide is almost planar. The intramolecular O−H ••• O hydrogen bond forms a 6-member ring .


Chemical Reactions Analysis

The compound undergoes a series of reactions including amidation, nitrification, reduction, and fluorination .


Physical And Chemical Properties Analysis

The molecular formula of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is C5H3FN2O3, and its molecular weight is 158.09 .

Scientific Research Applications

Antiviral Agent

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid: is a precursor to favipiravir , a compound that has been proven to have potent inhibitory activity against RNA viruses both in vitro and in vivo. Favipiravir operates as an RNA polymerase inhibitor, making it effective against a wide range of RNA viruses including influenza A, B, and C, arenavirus, bunyavirus, flavivirus, alphavirus, norovirus, and even emerging threats like Zika, Usutu, and Ebola viruses .

Treatment of Ebola Virus Infection

In the context of Ebola virus infection, which has been a significant global health concern, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid-related compounds have been used for treatment in small animal models. This highlights its potential application in therapeutic interventions for high-mortality diseases .

RNA Polymerase Inhibitor

As an RNA polymerase inhibitor, this compound plays a crucial role in antiviral research by targeting the enzyme responsible for viral replication within host cells. This mechanism of action is critical for developing new antiviral drugs that can inhibit virus multiplication and spread .

Mechanism of Action

6-Fluoro-3-hydroxypyrazine-2-carboxamide acts as a potent RNA polymerase inhibitor, showing activity against various RNA viruses .

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Favipiravir has shown promise in the treatment of various RNA viruses, including influenza, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . Its good tolerance in human patients and high barrier to the development of resistant viral strains indicate its potential for widespread clinical use .

properties

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYMULLJEWQQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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